molecular formula C19H23N7O3 B2992508 1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923259-81-8

1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2992508
CAS No.: 923259-81-8
M. Wt: 397.439
InChI Key: OULXWZLORJBNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as those in the [1,2,4]triazino[5,6-b]indole and pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole families, have been studied for their anticancer activity

Mode of Action

It’s worth noting that similar compounds have shown to bind to ferrous ions . This interaction could potentially disrupt essential biochemical processes within the target cells, leading to their death or inhibition of growth.

Biochemical Pathways

It’s known that iron plays a crucial role in various biochemical processes, including cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, and cell cycle . Therefore, any compound that interacts with iron could potentially affect these pathways.

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines . This suggests that the compound could potentially inhibit the growth of these cells or induce their death.

Properties

IUPAC Name

1-[2-(3-methoxyanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-12-11-25-15-16(23(2)19(28)24(3)17(15)27)21-18(25)26(22-12)9-8-20-13-6-5-7-14(10-13)29-4/h5-7,10,20H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULXWZLORJBNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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